4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride
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Overview
Description
4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is a derivative of morpholine and piperidine, characterized by the presence of a methyl group on the piperidine ring. This compound is often used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 4-methylpiperidine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-4-yl)morpholine hydrochloride
- 4-(4-Methylpiperidin-4-yl)morpholine
Uniqueness
4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
1208090-98-5 |
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Molecular Formula |
C10H21ClN2O |
Molecular Weight |
220.74 g/mol |
IUPAC Name |
4-(4-methylpiperidin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12;/h11H,2-9H2,1H3;1H |
InChI Key |
RXNIHKSVCXAOFE-UHFFFAOYSA-N |
SMILES |
CC1(CCNCC1)N2CCOCC2.Cl.Cl |
Canonical SMILES |
CC1(CCNCC1)N2CCOCC2.Cl |
Origin of Product |
United States |
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